3-(1H-pyrazol-1-yl)propanoic acid
Overview
Description
3-(1H-pyrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
- Regiospecific Synthesis : Kumarasinghe, Hruby, and Nichol (2009) detailed the regiospecific synthesis of 3-(1H-pyrazol-1-yl)propanoic acid derivatives, emphasizing the need for X-ray analysis for unambiguous structure determination due to complexities in spectroscopic identification of regioisomers (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Synthesis Methods
- Diimide Reduction Synthesis : Deepa et al. (2012) demonstrated the synthesis of 3-(1,3-diphenyl-1H-pyrazol-4-yl) propanoic acids using diimide reduction, highlighting its effectiveness and economic feasibility compared to other methods (Deepa, Babu, Parameshwar, & Reddy, 2012).
Potential Biological and Pharmacological Activities
- Sedative and Local Anesthetic Activities : Bondavalli et al. (1990) synthesized derivatives of this compound, which displayed significant sedative, local anesthetic, and platelet antiaggregating activities in mice and rats (Bondavalli, Bruno, Ranise, Schenone, Losasso, Donnoli, Stella, & Marmo, 1990).
Antimicrobial Activity
- Antimicrobial Properties : Sid et al. (2013) explored the antimicrobial activity of this compound derivatives, finding significant to moderate effectiveness against various microbial strains (Sid, Ziani, Demmen-Debbih, Mokhtari, & Lamara, 2013).
Catalytic Applications
- Catalysis in Asymmetric Arylation : Gopula et al. (2015) used this compound in the catalytic asymmetric arylation of β-pyrazol-1-yl acrylates, which were then applied in the formal synthesis of compounds with agonistic activity toward GPR40 G-protein coupled receptors (Gopula, Tsai, Kuo, Wu, Henschke, & Wu, 2015).
Chemical Transformations
- Three-Component Reaction Synthesis : Pan et al. (2015) reported the synthesis of 3-(pyrazolo[5,1-a]isoquinolin-1-yl)propanoic acids through a unique silver(I)-catalyzed three-component reaction, involving a series of complex transformations (Pan, Wang, Xia, & Wu, 2015).
Potential Medical Applications
- Modification of Hydrogels : Aly and El-Mohdy (2015) modified polyvinyl alcohol/acrylic acid hydrogels using various amines, including this compound derivatives, enhancing their swelling properties and suggesting potential for medical applications (Aly & El-Mohdy, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole derivatives have been found to interact with a variety of biological targets . These interactions often depend on the specific functional groups attached to the pyrazole ring.
Mode of Action
It is known that pyrazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding . The presence of the pyrazole ring and the propanoic acid group may influence the compound’s ability to interact with its targets.
Biochemical Pathways
Pyrazole derivatives have been reported to exhibit a wide range of physiological and pharmacological activities . The effects of these compounds on biochemical pathways are likely to be diverse and dependent on the specific targets they interact with.
Result of Action
Pyrazole derivatives have been reported to exhibit a wide range of biological activities . The specific effects of 3-(1H-pyrazol-1-yl)propanoic acid would depend on its specific targets and the nature of its interactions with these targets.
Biochemical Analysis
Biochemical Properties
3-(1H-pyrazol-1-yl)propanoic acid plays a significant role in biochemical reactions, particularly those involving nitrogen-containing heterocycles. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially affecting the levels of reactive oxygen species (ROS) in cells . Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and downstream effects .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses, potentially leading to changes in cellular ROS levels . Furthermore, this compound may impact cellular metabolism by interacting with enzymes involved in metabolic pathways, altering the flux of metabolites and overall metabolic activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, influencing their activity and function. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating their catalytic activity . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and metabolic pathways . Toxic or adverse effects may be observed at very high doses, including potential damage to cellular structures and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It may influence the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites . Additionally, this compound can affect the overall metabolic balance within cells, potentially impacting energy production and utilization .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments . For example, it may be transported into cells via amino acid transporters and subsequently distributed to various organelles where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it could localize to the mitochondria, where it influences metabolic processes, or to the nucleus, where it affects gene expression .
Properties
IUPAC Name |
3-pyrazol-1-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-6(10)2-5-8-4-1-3-7-8/h1,3-4H,2,5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTMEFBMAAWLLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360246 | |
Record name | 3-(1H-pyrazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89532-73-0 | |
Record name | 3-(1H-pyrazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1H-pyrazol-1-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that 3,3-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid is generated through a specific reaction pathway. Could you elaborate on this process?
A1: The paper describes the synthesis of 3,3-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid derivatives through a two-step process []. Initially, copper-catalyzed [3+2] cycloadditions of N-Boc-α-amino acid-derived ynones with azomethine imines are employed. This reaction yields cycloadducts as inseparable diastereomeric mixtures. Subsequently, these intermediates undergo oxidative hydrolysis, leading to the formation of the desired 3,3-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid derivatives.
Q2: How does the research paper utilize structural characterization techniques to confirm the identity of the synthesized compounds, including 3-(1H-pyrazol-1-yl)propanoic acid derivatives?
A2: The research heavily relies on nuclear magnetic resonance (NMR) spectroscopy and X-ray diffraction to elucidate the structures of all newly synthesized compounds, including this compound derivatives []. NMR provides detailed information about the connectivity and environment of atoms within a molecule, while X-ray diffraction helps determine the three-dimensional arrangement of atoms in crystalline solids. These techniques work in tandem to provide comprehensive structural confirmation.
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